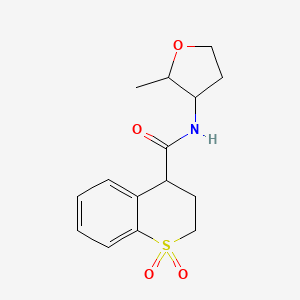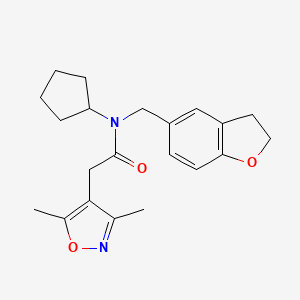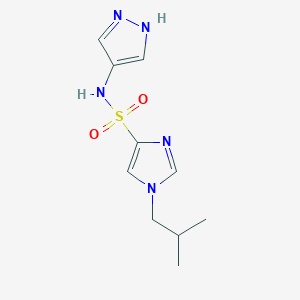![molecular formula C14H16F3NO3 B7054290 3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B7054290.png)
3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a dimethylbutan-2-yl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Trifluoromethyl Intermediate: The synthesis begins with the preparation of 1,1,1-trifluoro-3,3-dimethylbutan-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation of the benzoic acid moiety can yield benzoic acid derivatives.
Hydrolysis Products: Hydrolysis of the carbamoyl group yields the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be exploited in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the carbamoyl and benzoic acid moieties contribute to the overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,1,1-Trifluoro-2-methylpropyl)carbamoyl]benzoic acid
- 3-[(1,1,1-Trifluoro-3-methylbutan-2-yl)carbamoyl]benzoic acid
- 3-[(1,1,1-Trifluoro-3,3-dimethylpentan-2-yl)carbamoyl]benzoic acid
Uniqueness
3-[(1,1,1-Trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid is unique due to the specific positioning and combination of its functional groups. The trifluoromethyl group imparts distinct electronic properties, while the dimethylbutan-2-yl and benzoic acid moieties contribute to its structural diversity and potential reactivity. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(1,1,1-trifluoro-3,3-dimethylbutan-2-yl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-13(2,3)12(14(15,16)17)18-10(19)8-5-4-6-9(7-8)11(20)21/h4-7,12H,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBJDSNWLYDSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)NC(=O)C1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-2-(methoxymethyl)-6-methylpyrimidine](/img/structure/B7054208.png)

![(4-Bromo-1-methylpyrazol-3-yl)-[2-(furan-2-yl)-4-methylpiperidin-1-yl]methanone](/img/structure/B7054237.png)
![N,2,5,7-tetramethyl-N-[(5-methylthiophen-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7054238.png)

![[(2S)-1-[5-(dimethylsulfamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-oxopropan-2-yl]urea](/img/structure/B7054257.png)
![2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7054261.png)
![2-[4-[(3-Hydroxy-4-methylbenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7054271.png)

![N-[1-(3-ethoxypropyl)benzimidazol-2-yl]-2-(2-ethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7054286.png)
![5-[[3-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7054296.png)
![4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7054300.png)
![2-Methyl-4-[[1-(methylcarbamoyl)cyclobutanecarbonyl]amino]benzoic acid](/img/structure/B7054306.png)
![1,3-dimethyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7054312.png)
